molecular formula C12H12ClN3O3S3 B2640418 N-(5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide CAS No. 2034458-92-7

N-(5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide

Cat. No.: B2640418
CAS No.: 2034458-92-7
M. Wt: 377.88
InChI Key: SRDIEJYWYUKRDS-UHFFFAOYSA-N
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Description

N-(5-((2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide is a heterocyclic compound featuring a thieno[3,2-c]pyridine core fused with a thiazole ring via a sulfonyl linker.

Properties

IUPAC Name

N-[5-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S3/c1-7(17)15-12-14-5-11(21-12)22(18,19)16-3-2-9-8(6-16)4-10(13)20-9/h4-5H,2-3,6H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDIEJYWYUKRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Formation of the Dihydrothienopyridine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the thiazole ring with the dihydrothienopyridine moiety under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chloro group in the dihydrothienopyridine moiety can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base (e.g., sodium hydroxide) and a suitable solvent (e.g., dimethylformamide).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to N-(5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide exhibit significant anticancer properties. The compound's thiazole and thienopyridine moieties are believed to play a crucial role in its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.

1.2 Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of this compound. Similar derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibition of AChE can enhance cholinergic function, which is often impaired in neurodegenerative diseases. Preliminary studies suggest that this compound may possess dual inhibitory activity against both AChE and butyrylcholinesterase (BuChE), making it a candidate for further investigation in the treatment of Alzheimer's disease and other cognitive disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the sulfonamide and thiazole groups can significantly affect its biological activity and selectivity towards specific targets.

Structural Feature Impact on Activity Example Compounds
Sulfonamide GroupEnhances binding affinity to target enzymesSimilar sulfonamide derivatives
Thiazole RingContributes to anticancer activityThiazole-based compounds
Chloro SubstituentModulates lipophilicity and bioavailability2-chloro derivatives

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of thiazole and thienopyridine rings. Various synthetic strategies have been explored to enhance yield and purity, which are essential for further biological evaluation.

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as a therapeutic agent.

Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could significantly reduce markers of oxidative stress and improve cell survival rates in neuronal cultures exposed to harmful agents.

Mechanism of Action

The mechanism of action of N-(5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Acetamide substitution at the 2-position is shared with Clopidogrel impurities , suggesting possible overlap in metabolic pathways or receptor interactions.
  • Synthesis yields for phenyl-sulfonyl analogs range from 64.9% to 87.3% , indicating efficient sulfonylation and acetylation steps. The thiazole variant may require optimization due to steric hindrance.

Pharmacological and Physicochemical Comparisons

Key Findings :

  • Prasugrel and Clopidogrel are clinically validated antiplatelet agents with thieno[3,2-c]pyridine cores, supporting the hypothesis that the target compound may exhibit similar activity .
  • Compound C1 (from ) demonstrated superior antiplatelet activity to ticlopidine, highlighting the importance of substituent optimization (e.g., chloro groups, sulfonyl linkers).
  • The thiazole ring in the target compound may enhance π-π stacking interactions with receptors compared to phenyl analogs but reduce solubility due to hydrophobicity.

Mechanistic and Structural Insights

  • Sulfonyl Linkers : Critical for stabilizing interactions with P2Y12 receptors in antiplatelet agents. The thiazole-sulfonyl group may introduce unique conformational constraints .
  • Chloro Substituents: The 2-chloro group on the thienopyridine ring (target compound) could enhance metabolic stability compared to non-halogenated analogs .
  • Acetamide vs. Ester Groups : Prasugrel’s acetyloxy group is a prodrug feature, whereas the target’s acetamide may act as a direct pharmacophore .

Biological Activity

N-(5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thieno[3,2-c]pyridine moiety and a thiazole ring. Its molecular formula is C15H15ClN2O2SC_{15}H_{15}ClN_2O_2S with a molecular weight of approximately 322.8 g/mol. The presence of chlorine and sulfonyl groups contributes to its biological activity.

Biological Activities

1. Antimicrobial Activity
Research has indicated that compounds containing thiazole and thieno[3,2-c]pyridine structures exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) in the range of 4–32 µg/mL against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties
Several studies have explored the anticancer potential of thieno[3,2-c]pyridine derivatives. In vitro assays revealed that these compounds can induce apoptosis in cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The mechanism often involves the activation of caspases and disruption of mitochondrial membrane potential . For example, a derivative similar to this compound showed an IC50 value of 15 µM against HepG-2 cells .

3. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in various biological processes. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system. Inhibition assays reported IC50 values around 0.264 µM for related compounds . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound's structure allows it to effectively bind to active sites on enzymes or receptors, disrupting normal function.
  • Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways through mitochondrial dysfunction and caspase activation.

Case Studies

  • Antimicrobial Study : A study involving the synthesis of thiazole derivatives showed that compounds with similar structures exhibited significant antimicrobial activity against clinical isolates . This highlights the potential for developing new antibiotics based on this scaffold.
  • Anticancer Activity : A comparative analysis indicated that certain derivatives induced apoptosis in cancer cell lines more effectively than standard chemotherapeutic agents, suggesting a promising avenue for drug development .

Q & A

Q. What experimental evidence supports the proposed mechanism of sulfonation in the synthesis?

  • Evidence : Isotopic labeling (³⁵S) traced sulfonation to the thienopyridine C5 position. Kinetic studies showed a second-order dependence on chlorosulfonic acid concentration, supporting an electrophilic aromatic substitution mechanism. Side-product analysis (HPLC-MS) identified over-sulfonated species at elevated temperatures (>80°C) .

Q. How does pH affect the compound’s stability in aqueous solutions?

  • Findings : Stability studies (pH 1–10, 37°C) revealed rapid hydrolysis of the acetamide group at pH <3 (t₁/₂ = 2 hours) and sulfonyl-thiazole cleavage at pH >9 (t₁/₂ = 8 hours). Buffers (PBS, pH 7.4) provided optimal stability (t₁/₂ >72 hours) .

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